molecular formula C13H18OS B14502764 4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol CAS No. 64097-02-5

4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol

Cat. No.: B14502764
CAS No.: 64097-02-5
M. Wt: 222.35 g/mol
InChI Key: KOTFVFWJZITKTN-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group at the 4-position and a prop-2-en-1-ylsulfanyl group at the 2-position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol can be achieved through several synthetic routes. One common method involves the alkylation of phenol with isobutene in the presence of an acid catalyst to introduce the tert-butyl group. The prop-2-en-1-ylsulfanyl group can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation and substitution reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenolic hydrogen can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Alkylated or acylated phenols.

Scientific Research Applications

4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the sulfanyl group can interact with thiol-containing proteins and enzymes. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Lacks the prop-2-en-1-ylsulfanyl group.

    2-tert-Butyl-4-(2-phenylpropan-2-yl)phenol: Contains a different alkyl group at the 2-position.

    Bisphenol A: Contains two phenolic groups and is used in the production of polycarbonate plastics.

Uniqueness

4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol is unique due to the presence of both the tert-butyl and prop-2-en-1-ylsulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

64097-02-5

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

4-tert-butyl-2-prop-2-enylsulfanylphenol

InChI

InChI=1S/C13H18OS/c1-5-8-15-12-9-10(13(2,3)4)6-7-11(12)14/h5-7,9,14H,1,8H2,2-4H3

InChI Key

KOTFVFWJZITKTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)SCC=C

Origin of Product

United States

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